DL-Histidine-alpha,beta,beta-D3

Vue d'ensemble

Description

DL-Histidine-d3 est une forme marquée au deutérium de la DL-Histidine, un acide aminé qui est un mélange racémique de D-Histidine et de L-Histidine. Le composé est principalement utilisé comme étalon interne pour la quantification de l'histidine dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . La formule moléculaire de la DL-Histidine-d3 est C6H6D3N3O2, et sa masse moléculaire est de 158,2 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la DL-Histidine-d3 implique l'incorporation d'atomes de deutérium dans la molécule d'histidine. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Une approche courante consiste à partir de l'histidine et à remplacer les atomes d'hydrogène par du deutérium en utilisant de l'eau deutérée (D2O) ou d'autres composés deutérés dans des conditions de réaction spécifiques .

Méthodes de production industrielle : La production industrielle de la DL-Histidine-d3 implique généralement une synthèse à grande échelle utilisant des réactifs et des solvants deutérés. Le processus est optimisé pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre le niveau de deutération et de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La DL-Histidine-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le cycle imidazole de l'histidine peut être oxydé pour former des produits tels que l'histidine sulfoxyde.

Réduction : Les réactions de réduction peuvent convertir les dérivés de l'histidine en leur forme originale.

Substitution : Les groupes amino et carboxyle de l'histidine peuvent participer à des réactions de substitution pour former divers dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'histidine peut produire de l'histidine sulfoxyde, tandis que les réactions de substitution peuvent produire divers dérivés de l'histidine .

4. Applications de la recherche scientifique

La DL-Histidine-d3 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne dans des techniques analytiques telles que la GC-MS et la LC-MS pour la quantification de l'histidine et de ses dérivés

Biologie : Employé dans des études métaboliques pour suivre l'incorporation et le métabolisme de l'histidine dans les systèmes biologiques

Médecine : Utilisé dans des études pharmacocinétiques pour comprendre la distribution et le métabolisme des médicaments à base d'histidine

Industrie : Appliqué au contrôle qualité des produits et compléments contenant de l'histidine

5. Mécanisme d'action

Le mécanisme d'action de la DL-Histidine-d3 est principalement lié à son rôle d'étalon interne dans les techniques analytiques. En incorporant des atomes de deutérium, le composé fournit une différence de masse distincte qui permet une quantification précise de l'histidine dans des mélanges complexes. Ceci est particulièrement utile en spectrométrie de masse, où le composé marqué au deutérium peut être facilement distingué de l'histidine non marquée .

Composés similaires :

L-Histidine : L'énantiomère L de l'histidine, un acide aminé essentiel ayant diverses fonctions biologiques.

D-Histidine : L'énantiomère D de l'histidine, moins courant dans la nature mais utilisé dans des applications de recherche spécifiques.

Unicité : La DL-Histidine-d3 est unique en raison de son marquage au deutérium, qui fournit une différence de masse distincte qui est cruciale pour une quantification précise en spectrométrie de masse. Cela en fait un outil précieux en chimie analytique et dans divers domaines de recherche .

Applications De Recherche Scientifique

Biochemical Research

Role in Protein Studies:

DL-Histidine-alpha,beta,beta-D3 is utilized in protein labeling studies, particularly in understanding post-translational modifications (PTMs). Its deuterated form allows for enhanced sensitivity in mass spectrometry, aiding researchers in tracking histidine methylation and other modifications in proteins.

Case Study: SETD3 Protein Methylation

Recent research identified SETD3 as an actin-specific histidine N-methyltransferase, which methylates β-actin at H73. The study demonstrated that the absence of SETD3 led to decreased methylation and altered cellular phenotypes, suggesting that histidine methylation plays a critical role in cytoskeletal integrity and cellular function . The use of this compound could facilitate further investigations into such methylation processes.

Nanotechnology and Material Science

Modulation of Peptide Assembly:

Histidine, including its isotopically labeled forms like this compound, has been shown to modulate the assembly of peptide nanomaterials. Research indicates that histidine can influence the structural properties of amyloid-like assemblies, which are relevant for developing novel nanomaterials with enzyme-like catalytic activities .

Applications in Nanomedicine:

The ability of histidine to rearrange peptide structures opens avenues for designing nanostructures that can serve as drug delivery systems or biosensors. For instance, the interaction between histidine and peptide sequences can be harnessed to create materials with specific mechanical or chemical properties suitable for therapeutic applications.

Pharmaceutical Development

Stable Isotope Labeling:

this compound is particularly valuable in pharmaceutical research where stable isotope labeling is required for metabolic studies. Its incorporation into drug development processes allows for precise tracking of drug metabolism and pharmacokinetics within biological systems.

Quality Control Standards:

As a reference standard, this compound is employed in quality control for pharmaceutical testing. Its consistent properties ensure reliable results in analytical chemistry applications, contributing to the validation of drug formulations and safety assessments .

Metabolic Studies

Investigating Metabolic Pathways:

The deuterated form of histidine aids researchers in tracing metabolic pathways involving amino acids. By utilizing this compound in tracer studies, scientists can gain insights into how histidine and its derivatives are metabolized within organisms, which is crucial for understanding various metabolic disorders.

Mécanisme D'action

The mechanism of action of DL-Histidine-d3 is primarily related to its role as an internal standard in analytical techniques. By incorporating deuterium atoms, the compound provides a distinct mass difference that allows for accurate quantification of histidine in complex mixtures. This is particularly useful in mass spectrometry, where the deuterium-labeled compound can be easily distinguished from the non-labeled histidine .

Comparaison Avec Des Composés Similaires

DL-Histidine: The non-deuterated form of DL-Histidine-d3, used in similar applications but without the mass difference provided by deuterium labeling.

L-Histidine: The L-enantiomer of histidine, an essential amino acid with various biological functions.

D-Histidine: The D-enantiomer of histidine, less common in nature but used in specific research applications.

Uniqueness: DL-Histidine-d3 is unique due to its deuterium labeling, which provides a distinct mass difference that is crucial for accurate quantification in mass spectrometry. This makes it a valuable tool in analytical chemistry and various research fields .

Activité Biologique

DL-Histidine-alpha,beta,beta-D3 is a derivative of histidine, an essential amino acid that plays critical roles in various biological processes. This compound has garnered interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

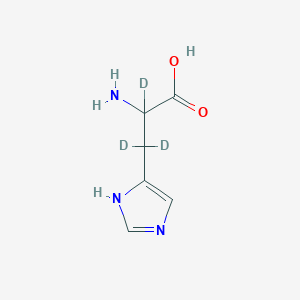

This compound is characterized by the following chemical structure:

- Chemical Formula : C₆H₉N₃O₂

- Molecular Weight : 155.16 g/mol

- CAS Number : 90472119

1. Role in Metabolism

Histidine is involved in several metabolic pathways, including protein synthesis, enzyme function, and neurotransmitter regulation. Research indicates that histidine can influence lipid metabolism, particularly in the context of fatty acid and steroid biosynthesis. In a recent study, L-histidine treatment was shown to alter metabolite levels significantly in bovine mammary epithelial cells (BMECs), indicating its role in metabolic regulation .

| Metabolite Change | Upregulated | Downregulated |

|---|---|---|

| Sphingosine | Yes | |

| 1-Linoleoylglycerophosphocholine | Yes | |

| Yuzu lactone | Yes |

2. Neuroprotective Effects

DL-Histidine has been studied for its neuroprotective properties. In animal models of neurodegenerative diseases, histidine supplementation has shown promise in reducing oxidative stress and improving cognitive functions. For instance, histidine's antioxidant properties may help mitigate neuronal damage caused by reactive oxygen species .

3. Immune System Modulation

Histidine plays a role in modulating immune responses. It has been observed that histidine can affect the activity of immune cells, promoting a balanced immune response. This modulation is particularly relevant in inflammatory conditions where histidine may help regulate cytokine production .

Case Study 1: Histidine and Metabolic Disorders

A clinical study investigated the effects of L-histidine on patients with metabolic disorders. Patients receiving L-histidine showed improved lipid profiles and reduced markers of inflammation compared to a control group. This suggests that histidine may have therapeutic potential for managing metabolic syndrome .

Case Study 2: Neuroprotection in Aging

In a longitudinal study involving elderly participants, those supplemented with histidine exhibited slower cognitive decline compared to those who did not receive supplementation. This supports the hypothesis that histidine may play a protective role against age-related neurodegeneration .

Enzymatic Activity

Histidine is crucial for the activity of several enzymes involved in amino acid metabolism and neurotransmitter synthesis. The enzyme ATP phosphoribosyltransferase (HisG), which catalyzes the first step of histidine biosynthesis, is subject to feedback inhibition by histidine itself, demonstrating a regulatory mechanism that maintains amino acid homeostasis .

Propriétés

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-WSWICNJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=CN1)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.